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Compound of Interest

Compound Name:
2-Naphthylamine-6-sulfonyl-N-

methylaniline

Cat. No.: B13397673

Get Quote

Executive Summary
Protein conformational stability and ligand binding are critical metrics in drug discovery. 2,6-

NSMA (CAS 104295-55-8) is a fluorescent probe belonging to the naphthalene sulfonamide

family. Structurally analogous to 2,6-TNS and 1,8-ANS, it functions as a solvatochromic

environmental sensor.

Unlike its sulfonic acid counterparts (which are permanently anionic), 2,6-NSMA contains a

sulfonamide moiety. This structural distinction allows it to probe hydrophobic pockets with

different electrostatic profiles and membrane permeability characteristics. Upon binding to non-

polar regions of a protein (e.g., molten globule states or drug-binding sites), 2,6-NSMA exhibits

a dramatic increase in quantum yield and a hypsochromic (blue) shift in emission maximum.

Key Applications
Hydrophobic Pocket Mapping: Identification of cryptic binding sites on albumin (BSA/HSA)

and other carrier proteins.
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Molten Globule Detection: Monitoring protein folding intermediates during

denaturation/renaturation studies.

Ligand Displacement Assays: High-throughput screening (HTS) for drugs competing for

hydrophobic allosteric sites.

Scientific Mechanism: The Solvatochromic Effect
The utility of 2,6-NSMA relies on the Twisted Intramolecular Charge Transfer (TICT)

mechanism.

Structure: The molecule features an electron-donating amine group at position 2 and an

electron-withdrawing sulfonyl group at position 6 of the naphthalene ring.

Aqueous State (Quenched): In polar solvents (water/buffer), the excited state relaxes via

non-radiative decay due to the rotation of the substituent groups and stabilization of the

charge-separated state by water dipoles. Fluorescence is negligible.

Bound State (Fluorescent): When the probe enters a hydrophobic protein pocket, water is

excluded. The rotation is restricted, and the non-radiative decay pathway is blocked. The

energy is released as fluorescence.

Spectral Shift: The emission maximum shifts from >500 nm (weak, red) to ~420–460 nm

(strong, blue) depending on the polarity of the binding site.

Mechanism Diagram
The following diagram illustrates the transition from the quenched aqueous state to the

fluorescent bound state.
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Figure 1: Mechanism of Action. In aqueous solution, the probe undergoes non-radiative decay.

Upon binding to a protein's hydrophobic pocket, the planar excited state is stabilized, resulting

in strong fluorescence.

Experimental Protocol
Materials and Reagents

Probe: 2-Naphthylamine-6-sulfonyl-N-methylaniline (Solid, >98% purity).

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Spectroscopic grade).
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Buffer: Phosphate Buffered Saline (PBS), pH 7.4, or 50 mM Tris-HCl, pH 7.4. Note: Avoid

buffers with high concentrations of metal ions (Cu²⁺, Fe³⁺) as sulfonamides can chelate

metals, potentially quenching fluorescence.

Protein Standard: Bovine Serum Albumin (BSA) (Fatty-acid free recommended).

Stock Solution Preparation
Primary Stock (10 mM): Dissolve 3.12 mg of 2,6-NSMA (MW ≈ 312.39 g/mol ) in 1.0 mL of

anhydrous DMSO. Vortex until completely dissolved. Store at -20°C protected from light.

Working Solution (50 µM): Dilute the Primary Stock 1:200 into the assay buffer immediately

before use. Note: Keep DMSO concentration < 1% in the final assay to avoid protein

denaturation.

Spectral Characterization (Solvent Sensitivity Check)
Before applying to proteins, verify the probe's activity.

Prepare 5 µM probe in:

Buffer (PBS)

Methanol

Ethanol[1]

DMSO[2]

Measure Emission (Excitation: 350 nm; Emission Scan: 380–600 nm).

Expected Result: Intensity should increase and

should blue-shift as solvent polarity decreases (Buffer < DMSO < Methanol < Ethanol).

Protein Titration Assay (Kd Determination)
This protocol determines the dissociation constant (
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) of the probe for a target protein.

Step-by-Step Procedure:

Baseline: Add 100 µL of 2 µM Protein solution (in PBS) to a quartz cuvette or black 96-well

plate.

Titration: Add aliquots of the 2,6-NSMA Working Stock (e.g., 0.5 µL increments) to the protein

solution.

Concentration Range: 0 to 50 µM probe.

Mixing: Mix gently by pipetting or orbital shaking (30s). Incubate for 2 mins at 25°C.

Measurement:

Excitation: 350 nm (slit width 5 nm).

Emission: 460 nm (slit width 5 nm).

Blank Correction: Perform an identical titration with buffer only (no protein) to account for

background fluorescence and Raman scattering.

Data Analysis
Subtract the buffer blank fluorescence (

) from the protein sample fluorescence (

) at each concentration.

Plot

(y-axis) vs. [Probe Concentration] (x-axis).

Fit the data to the One-Site Specific Binding equation (using GraphPad Prism or SigmaPlot):

: Maximum fluorescence intensity at saturation.

: Dissociation constant (concentration at half-saturation).
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Application: Ligand Displacement (Drug Screening)
This assay identifies drugs that bind to the same hydrophobic site as the probe, displacing it

and causing a decrease in fluorescence.
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Figure 2: Ligand Displacement Workflow. A decrease in fluorescence indicates the test

compound successfully competes for the hydrophobic binding site.

Protocol:

Pre-incubate Protein (2 µM) + 2,6-NSMA (5 µM) for 10 mins. Record Fluorescence (

).

Add Test Compound (0.1 µM – 100 µM).

Incubate 15 mins.
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Measure Fluorescence (

).

Calculate % Inhibition:

.

Troubleshooting & Critical Considerations
Issue Possible Cause Solution

High Background
Probe aggregation or

impurities.

Filter stock solution (0.2 µm).

Ensure [Probe] < solubility limit

(~50 µM in buffer).

Inner Filter Effect

High concentration of

drug/protein absorbs at Ex/Em

wavelengths.

Correct data using

absorbance:

.

No Fluorescence Change

Protein lacks hydrophobic

pockets or probe does not

bind.

Use a positive control (BSA).

Verify probe integrity in

Ethanol.

Blue Shift Variation
Binding site polarity

differences.

A larger blue shift (<450 nm)

indicates a deeply buried, very

hydrophobic site.
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Chemical Identity:2-Naphthylamine-6-sulfonyl-N-methylaniline (CAS 104295-55-8).[3]
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Metal Interference:6-Amino-N-methylnaphthalene-2-sulfonamide usage in metal sensing

(Cu/Fe/Zn). (Referenced in industrial application notes for CAS 104295-55-8).[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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